Bicyclo[2.2.1]hept-2-en-2-yl diethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.1]hept-2-en-2-yl diethyl phosphate is a chemical compound with a unique bicyclic structure. It is known for its applications in various fields, including chemistry, biology, and industry. The compound’s structure consists of a bicyclo[2.2.1]hept-2-ene ring system with a diethyl phosphate group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]hept-2-en-2-yl diethyl phosphate typically involves the reaction of bicyclo[2.2.1]hept-2-ene with diethyl phosphorochloridate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hept-2-en-2-yl diethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The diethyl phosphate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphates, phosphites, and phosphine derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Bicyclo[2.2.1]hept-2-en-2-yl diethyl phosphate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a drug candidate or a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]hept-2-en-2-yl diethyl phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bicyclic structure allows for specific interactions with target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: A related compound with a similar bicyclic structure but without the diethyl phosphate group.
Bicyclo[2.2.1]hepta-2,5-diene: Another bicyclic compound with different functional groups.
2-Norbornene: A simpler bicyclic compound used in various chemical reactions.
Uniqueness
Bicyclo[2.2.1]hept-2-en-2-yl diethyl phosphate is unique due to the presence of the diethyl phosphate group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with other molecules, making it valuable in various applications.
Properties
CAS No. |
109467-68-7 |
---|---|
Molecular Formula |
C11H19O4P |
Molecular Weight |
246.24 g/mol |
IUPAC Name |
2-bicyclo[2.2.1]hept-2-enyl diethyl phosphate |
InChI |
InChI=1S/C11H19O4P/c1-3-13-16(12,14-4-2)15-11-8-9-5-6-10(11)7-9/h8-10H,3-7H2,1-2H3 |
InChI Key |
LYEYQVUQDQCGLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CC2CCC1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.